2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-3,6-diazaoctane-1,8-diol: is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a diazaoctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol typically involves the reaction of appropriate diamines with phenyl-substituted aldehydes under controlled conditions. One common method includes the condensation of 3,6-diazaoctane-1,8-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amines .
Scientific Research Applications
3,6-Diphenyl-3,6-diazaoctane-1,8-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-Diphenyl-3,6-diazaoctane-1,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazaoctane backbone allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
3,6-Diazaoctane-1,8-diol: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
3,6-Dioxa-1,8-octanediol: Contains oxygen atoms instead of nitrogen, leading to distinct physical and chemical characteristics.
N,N′-Ditosyl-O,O′-dimesyl-3,6-diazaoctane-1,8-diol: A derivative with tosyl and mesyl groups, used in specific chemical applications.
Uniqueness: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol is unique due to the presence of both phenyl and hydroxyl groups on a diazaoctane backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
2166-93-0 |
---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[N-[2-[N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c21-15-13-19(17-7-3-1-4-8-17)11-12-20(14-16-22)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2 |
InChI Key |
OYFYYGSWZFUXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN(CCO)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.